12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
Gibberellin A17 is a C20-gibberellin and a tricarboxylic acid. It is a conjugate acid of a gibberellin A17(2-).
gibberellin A17 is a natural product found in Vicia faba, Prunus cerasus, and other organisms with data available.
gibberellin A17 is a natural product found in Vicia faba, Prunus cerasus, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
18411-79-5
VCID:
VC21026966
InChI:
InChI=1S/C20H26O7/c1-10-8-18-9-19(10,27)7-4-11(18)20(16(25)26)6-3-5-17(2,15(23)24)13(20)12(18)14(21)22/h11-13,27H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/t11-,12-,13-,17-,18+,19+,20-/m1/s1
SMILES:
CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O
Molecular Formula:
C20H26O7
Molecular Weight:
378.4 g/mol
12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
CAS No.: 18411-79-5
Cat. No.: VC21026966
Molecular Formula: C20H26O7
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gibberellin A17 is a C20-gibberellin and a tricarboxylic acid. It is a conjugate acid of a gibberellin A17(2-). gibberellin A17 is a natural product found in Vicia faba, Prunus cerasus, and other organisms with data available. |
|---|---|
| CAS No. | 18411-79-5 |
| Molecular Formula | C20H26O7 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid |
| Standard InChI | InChI=1S/C20H26O7/c1-10-8-18-9-19(10,27)7-4-11(18)20(16(25)26)6-3-5-17(2,15(23)24)13(20)12(18)14(21)22/h11-13,27H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/t11-,12-,13-,17-,18+,19+,20-/m1/s1 |
| Standard InChI Key | AUKMHZZVLPQAOX-CDNFTCFOSA-N |
| Isomeric SMILES | C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O |
| SMILES | CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O |
| Canonical SMILES | CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O |
| Melting Point | 140 - 150 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator